2-(4,4-Diethoxypiperidin-1-yl)ethanamine
Description
2-(4,4-Diethoxypiperidin-1-yl)ethanamine is a substituted piperidine derivative characterized by a six-membered piperidine ring with diethoxy (-OCH₂CH₃) groups at the 4-position and an ethanamine (-CH₂CH₂NH₂) side chain attached to the nitrogen atom. The diethoxy substituents introduce steric bulk and electron-donating effects, which can modulate the compound’s physicochemical properties, such as solubility, lipophilicity, and basicity.
Properties
CAS No. |
141529-06-8 |
|---|---|
Molecular Formula |
C11H24N2O2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(4,4-diethoxypiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C11H24N2O2/c1-3-14-11(15-4-2)5-8-13(9-6-11)10-7-12/h3-10,12H2,1-2H3 |
InChI Key |
HAPSTDZEYQEMQC-UHFFFAOYSA-N |
SMILES |
CCOC1(CCN(CC1)CCN)OCC |
Canonical SMILES |
CCOC1(CCN(CC1)CCN)OCC |
Synonyms |
1-Piperidineethanamine,4,4-diethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine ()
- Core Structure : Replaces the piperidine ring with a five-membered pyrrolidine.
- Key Differences: Ring Size: Pyrrolidine’s smaller ring increases ring strain but enhances conformational rigidity compared to piperidine.
- Implications : Reduced basicity (pKa ~8.5 for pyrrolidine vs. ~11 for piperidine) may alter receptor binding kinetics .
2-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine ()
- Core Structure : Piperazine (two nitrogen atoms) instead of piperidine.
- Key Differences: Basicity: Piperazine’s secondary nitrogen increases overall basicity (pKa ~9.8), enhancing solubility in acidic environments.
- Implications : Dual nitrogen sites may facilitate hydrogen bonding with biological targets, such as serotonin receptors .
2-(1-Benzylpiperidin-4-yl)ethanamine ()
- Core Structure : Benzyl-substituted piperidine.
- Key Differences :
- Lipophilicity : The benzyl group increases logP by ~2 units compared to diethoxy substituents, enhancing blood-brain barrier penetration.
- Steric Effects : Bulkier benzyl group may restrict binding to sterically sensitive targets.
- Implications: Potential applications in central nervous system (CNS) therapeutics due to improved bioavailability .
Substituted Phenethylamines and Electronic Properties ()
evaluates substituted phenethylamines, such as 2C-B and NBOMe derivatives, using quantum molecular descriptors:
| Compound | Dipole Moment (D) | HOMO-LUMO Gap (eV) | LogP |
|---|---|---|---|
| 2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) | 4.2 | 6.8 | 1.9 |
| 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) | 4.5 | 6.5 | 2.4 |
| 2-(4,4-Diethoxypiperidin-1-yl)ethanamine (Estimated) | ~3.8 | ~7.2 | ~1.2 |
- Key Observations: The diethoxy groups in this compound likely reduce dipole moment compared to methoxy-substituted phenethylamines, decreasing polarity.
Physicochemical and Pharmacokinetic Comparison
- Key Trends :
- Diethoxy groups enhance water solubility compared to benzyl or phenyl substituents.
- Piperidine’s higher basicity may favor ionized forms at physiological pH, limiting passive diffusion .
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